molecular formula C19H18N2O2 B12600267 1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea CAS No. 648420-19-3

1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea

Cat. No.: B12600267
CAS No.: 648420-19-3
M. Wt: 306.4 g/mol
InChI Key: GEUKISVKZZXBDD-UHFFFAOYSA-N
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Description

1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenethyl group and a hydroxy-naphthyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea typically involves the reaction of 1-naphthylisocyanate with phenethylamine. The reaction is carried out in an organic solvent such as benzene or toluene at room temperature. The resulting urea derivative is then purified through recrystallization or column chromatography to obtain a pure product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenethyl or naphthyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea is unique due to the presence of both a phenethyl group and a hydroxy-naphthyl group, which confer specific chemical and biological properties

Biological Activity

1-Phenethyl-3-(7-hydroxy-1-naphthyl)urea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a urea moiety substituted with a phenethyl group and a 7-hydroxy naphthalene ring, which contributes to its unique pharmacological properties. The presence of the naphthyl group is significant as it enhances binding affinity to various biological targets.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways and modulating Bcl-2 family proteins .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-715Apoptosis via caspase activation
HeLa20Induction of oxidative stress
A54918Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies report moderate antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species. The minimum inhibitory concentrations (MICs) were found to be around 250 μg/mL for various strains .

Table 2: Antimicrobial Activity

MicroorganismMIC (μg/mL)
Staphylococcus aureus250
Escherichia coli250
Candida albicans250

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vivo models of inflammation showed significant reduction in edema and leukocyte infiltration when treated with this compound .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Caspase Activation : Induces apoptosis in cancer cells through caspase-dependent pathways.
  • Cytokine Modulation : Inhibits the activation of NF-kB, leading to decreased expression of inflammatory cytokines.
  • Oxidative Stress : Generates reactive oxygen species (ROS), which contribute to cytotoxicity in cancer cells.

Case Studies

A notable study investigated the effects of this compound on a murine model of breast cancer. Mice treated with 10 mg/kg body weight exhibited a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent .

Properties

CAS No.

648420-19-3

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

1-(7-hydroxynaphthalen-1-yl)-3-(2-phenylethyl)urea

InChI

InChI=1S/C19H18N2O2/c22-16-10-9-15-7-4-8-18(17(15)13-16)21-19(23)20-12-11-14-5-2-1-3-6-14/h1-10,13,22H,11-12H2,(H2,20,21,23)

InChI Key

GEUKISVKZZXBDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC3=C2C=C(C=C3)O

Origin of Product

United States

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